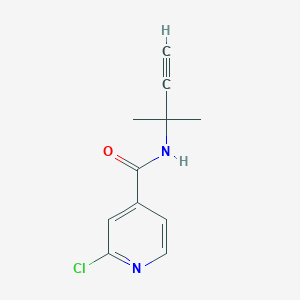
(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a dioxolane ring. The compound’s unique structure makes it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one typically involves the bromination of a precursor compound. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane-4-one with bromoethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dioxolane ring.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactors allows for precise control over reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives
Scientific Research Applications
(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis .
Mechanism of Action
The mechanism of action of (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one involves the formation of reactive intermediates that can interact with various molecular targets. The bromine atom in the compound can undergo nucleophilic substitution, leading to the formation of new covalent bonds with target molecules. This reactivity is exploited in biochemical assays to study enzyme-substrate interactions and in drug development to design molecules with specific biological activities .
Comparison with Similar Compounds
2-Bromoethyl ether: An organobromine compound used in the manufacture of pharmaceuticals and crown ethers.
(2-Bromoethyl) ethyl ether: Used in organic synthesis as a reagent.
Bis(2-bromoethyl) ether: Employed in the synthesis of complex organic molecules.
Uniqueness: (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one is unique due to its dioxolane ring structure, which imparts specific reactivity and stability. This makes it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds that may lack the dioxolane ring and thus have different reactivity profiles.
Properties
CAS No. |
193538-54-4 |
|---|---|
Molecular Formula |
C7H11BrO3 |
Molecular Weight |
223.06 g/mol |
IUPAC Name |
(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C7H11BrO3/c1-7(2)10-5(3-4-8)6(9)11-7/h5H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
OUQKGLRPEIEHJI-YFKPBYRVSA-N |
Isomeric SMILES |
CC1(O[C@H](C(=O)O1)CCBr)C |
Canonical SMILES |
CC1(OC(C(=O)O1)CCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
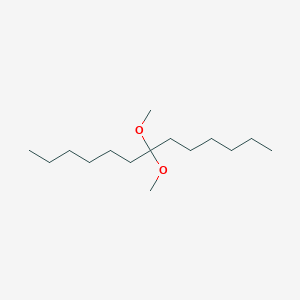
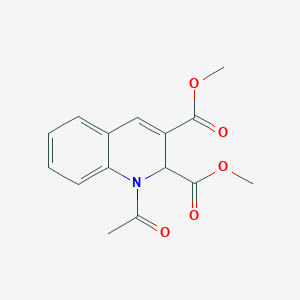
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)
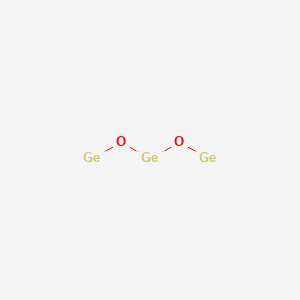

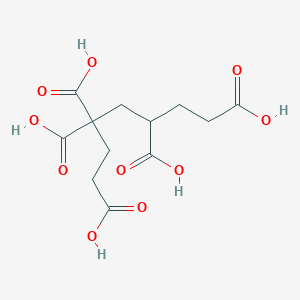

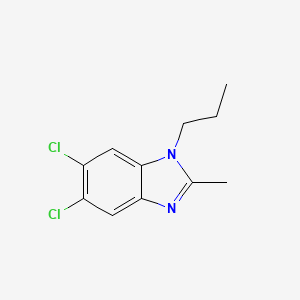
![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
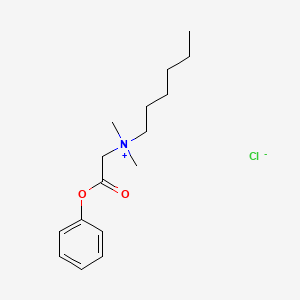
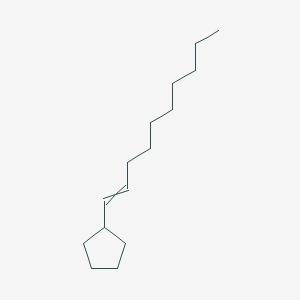
![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
